(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is available for purchase from various suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 227.69 .Scientific Research Applications
Stereochemistry and Biological Activity
The stereochemistry of phenylpiracetam and its methyl derivative, involving compounds structurally related to (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, significantly influences their pharmacological profiles. Research has demonstrated that the configuration of stereocenters in such compounds directly relates to their biological properties. The design, synthesis, and exploration of the biological activity of enantiomerically pure derivatives have shown pharmacological advantages, highlighting the necessity for drug substance purification to isolate the most effective stereoisomer. This research underscores the importance of stereochemistry in developing central nervous system agents to facilitate memory processes and attenuate cognitive impairments associated with various conditions (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including this compound, are key in biorenewable chemical production due to their role as precursors for industrial chemicals. However, their inhibitory effects on microbes at concentrations below desired yields pose significant challenges. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for engineering robust strains for improved industrial performance. This understanding can help in the development of metabolic engineering strategies to increase microbial tolerance and robustness, essential for the fermentative production of carboxylic acids (Jarboe et al., 2013).
Antioxidant Properties
Hydroxycinnamic acids, structurally related to this compound, possess significant antioxidant properties. The structure-activity relationships (SARs) of these compounds have been extensively studied, showing that the presence of an unsaturated bond on the side chain is vital for activity. Modifications in the aromatic ring and carboxylic function, such as esterification and amidation, significantly influence their antioxidant activity. These findings suggest the potential of designing more potent antioxidant molecules based on SARs, which could be useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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